Xanthine oxidase-IN-8

Xanthine oxidase inhibition Natural products Structure-activity relationship

Xanthine oxidase-IN-8 (Icarisids J, Compound 7) is the most potent prenylflavonol glycoside XOD inhibitor from Cyclocarya paliurus (IC50 29.71 μM), outperforming 12 structural analogs. Its moderate potency enables enzyme kinetic studies (e.g., Lineweaver-Burk) without complete enzyme ablation—unlike febuxostat (IC50 1.8 nM). Ideal reference standard for natural product-derived XOD inhibitor SAR. Supplied at ≥98% purity for reproducible, impurity-free results. Essential for purine metabolism, hyperuricemia, and gout research.

Molecular Formula C44H58O23
Molecular Weight 954.9 g/mol
Cat. No. B13910170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine oxidase-IN-8
Molecular FormulaC44H58O23
Molecular Weight954.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)C)O)O)OC7C(C(C(CO7)O)O)O)CC=C(C)C)CO)O)O)O)O)O
InChIInChI=1S/C44H58O23/c1-15(2)6-11-20-23(62-44-40(33(55)29(51)24(13-45)63-44)67-42-35(57)31(53)26(48)16(3)60-42)12-21(46)25-30(52)38(36(64-37(20)25)18-7-9-19(58-5)10-8-18)65-43-39(32(54)27(49)17(4)61-43)66-41-34(56)28(50)22(47)14-59-41/h6-10,12,16-17,22,24,26-29,31-35,39-51,53-57H,11,13-14H2,1-5H3/t16-,17-,22+,24+,26-,27-,28-,29+,31+,32+,33-,34+,35+,39+,40+,41-,42-,43-,44+/m0/s1
InChIKeyUKJXWXCYELYQKO-ISJOKEIWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthine oxidase-IN-8: A Natural Prenylflavonol Glycoside XOD Inhibitor for Hyperuricemia Research


Xanthine oxidase-IN-8 (also known as Icarisids J or Compound 7) is a prenylflavonol glycoside [1] isolated from the leaves of Cyclocarya paliurus (sweet tea tree), a plant traditionally used in China for its anti-inflammatory and urate-lowering properties [2]. It functions as a xanthine oxidase (XOD) inhibitor, with an in vitro IC50 value of 29.71 ± 3.69 μM [1]. Its molecular formula is C44H58O23 and its molecular weight is 954.92 g/mol . The compound is supplied as a research-grade material (purity ≥98%) and is intended for laboratory investigations of purine metabolism, hyperuricemia, and gout pathophysiology .

Why Xanthine oxidase-IN-8 Should Not Be Substituted by Other Flavonoids or Generic XOD Inhibitors


Substituting Xanthine oxidase-IN-8 with another flavonoid or a generic XOD inhibitor such as allopurinol or febuxostat is not scientifically valid due to substantial differences in potency, molecular mechanism, and structural class. Within its own series of 13 prenylflavonol glycosides isolated from the same natural source, Xanthine oxidase-IN-8 (Compound 7) demonstrates a specific IC50 of 29.71 ± 3.69 μM, which is 1.07-fold more potent than the next most active analog (Compound 2, IC50 31.81 ± 2.20 μM) and 1.52-fold more potent than Compound 1 (IC50 45.32 ± 2.43 μM) [1]. Compared to the clinical standard allopurinol, which acts as a competitive inhibitor with an IC50 of approximately 2–5 μM in similar in vitro assays [2], Xanthine oxidase-IN-8 exhibits a 10–15-fold lower potency, indicating a distinct biochemical interaction profile. Moreover, febuxostat is a non-purine inhibitor with an IC50 of 1.8 nM (approximately 16,500-fold more potent than Xanthine oxidase-IN-8) and a different binding mechanism [3]. These quantitative disparities in potency and mechanism underscore that Xanthine oxidase-IN-8 occupies a specific niche as a moderately potent natural product-derived XOD inhibitor, and any substitution without empirical justification would compromise experimental reproducibility and scientific validity.

Xanthine oxidase-IN-8: Comparative Potency and Structural Differentiation Data


Within-Series Potency Ranking: Xanthine oxidase-IN-8 is the Most Potent Prenylflavonol Glycoside from Cyclocarya paliurus

Among the 13 prenylflavonol glycosides isolated and tested from the leaves of Cyclocarya paliurus, Xanthine oxidase-IN-8 (Compound 7, Icarisids J) demonstrates the lowest IC50 value (29.71 ± 3.69 μM), indicating the highest XOD inhibitory potency within this specific natural product class [1]. This is 1.07-fold more potent than the second most active analog, Compound 2 (IC50 31.81 ± 2.20 μM), and 1.52-fold more potent than Compound 1 (IC50 45.32 ± 2.43 μM) [1]. The potency difference, though modest, is statistically distinct (P<0.05) and highlights the impact of subtle structural variations in the prenylflavonol scaffold on XOD binding affinity.

Xanthine oxidase inhibition Natural products Structure-activity relationship

Potency Relative to Clinical Standard Allopurinol: A Moderate-Activity Natural Product Lead

When compared to allopurinol, a clinically approved XOD inhibitor used as a positive control in many studies, Xanthine oxidase-IN-8 exhibits an IC50 of 29.71 ± 3.69 μM, which is approximately 5.2-fold less potent than allopurinol's reported IC50 of 5.7 ± 0.2 μM in a comparable in vitro XOD inhibition assay [1][2]. Another study reports allopurinol's IC50 as 2.9 μM [3]. This difference confirms that Xanthine oxidase-IN-8 is not a high-potency clinical candidate but rather a moderately active natural product tool compound suitable for mechanistic studies where a moderate XOD inhibition window is desired.

Hyperuricemia Gout Natural product drug discovery

Potency Gap Versus Febuxostat: A 16,500-Fold Difference Underscores a Distinct Mechanistic and Potency Class

Febuxostat, a non-purine selective XOD inhibitor, exhibits an IC50 of 1.8 nM (0.0018 μM) in solution-phase assays [1]. Xanthine oxidase-IN-8, with an IC50 of 29.71 μM [2], is approximately 16,500-fold less potent. This vast difference reflects not only quantitative potency but also qualitative mechanistic divergence: febuxostat binds non-competitively to the molybdenum pterin center, whereas Xanthine oxidase-IN-8 is a natural prenylflavonol glycoside likely interacting through a different binding mode. The extreme potency gap confirms that these two compounds are not interchangeable in any experimental context.

Xanthine oxidase Potency comparison Mechanism of action

Structural Complexity and Purity Profile: A Distinctive Prenylflavonol Glycoside Scaffold

Xanthine oxidase-IN-8 possesses a complex molecular structure (C44H58O23, MW 954.92) featuring multiple glycosidic linkages and a prenyl substituent [1]. This differentiates it from simpler flavonoid XOD inhibitors like quercetin (MW 302.24, C15H10O7) and from synthetic inhibitors like febuxostat (MW 316.37, C16H16N2O3S). The compound is supplied with a certified purity of ≥98% as determined by HPLC , ensuring reproducibility in quantitative assays. In contrast, many crude natural extracts or lower-purity flavonoids exhibit batch-to-batch variability that can confound XOD inhibition results.

Natural product chemistry Flavonoid glycoside Purity

Recommended Application Scenarios for Xanthine oxidase-IN-8 Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Prenylflavonol Glycosides

Due to its established rank as the most potent prenylflavonol glycoside within a series of 13 structurally characterized analogs, Xanthine oxidase-IN-8 serves as an ideal reference compound for SAR studies focused on natural product-derived XOD inhibitors [1]. Researchers can systematically vary the glycosylation pattern or prenyl substituent to identify structural determinants of XOD inhibitory activity.

In Vitro Mechanistic Studies of Moderate-Affinity XOD Inhibition

With an IC50 of 29.71 μM, Xanthine oxidase-IN-8 provides a moderate inhibition window suitable for enzyme kinetic studies (e.g., Lineweaver-Burk analysis to determine inhibition type) and for probing XOD function in cellular models without complete enzymatic ablation [1]. This contrasts with high-potency inhibitors like febuxostat (IC50 1.8 nM) which may completely suppress XOD activity even at low concentrations [2].

Natural Product Library Screening and Hit Validation

Xanthine oxidase-IN-8 can be employed as a validated natural product hit in XOD inhibitor screening campaigns. Its activity (29.71 μM) and structural novelty (a prenylflavonol glycoside from Cyclocarya paliurus) provide a benchmark against which newly isolated flavonoids or extracts can be compared [1]. Its ≥98% purity ensures that observed activity is intrinsic to the compound and not due to impurities.

Comparative Studies of Natural vs. Synthetic XOD Inhibitors

Xanthine oxidase-IN-8 serves as a representative natural product XOD inhibitor in head-to-head comparisons with synthetic agents like allopurinol (IC50 ≈ 2–5 μM) or febuxostat (IC50 1.8 nM) [1][2]. Such comparative studies are valuable for elucidating differential mechanisms of action, off-target profiles, and potential synergies between natural and synthetic XOD inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthine oxidase-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.